molecular formula C8H15N3O B15170111 2-Hexanone, 6-azido-3,5-dimethyl-, (3S,5R)- CAS No. 896729-89-8

2-Hexanone, 6-azido-3,5-dimethyl-, (3S,5R)-

Cat. No.: B15170111
CAS No.: 896729-89-8
M. Wt: 169.22 g/mol
InChI Key: NRGLHHURAGNVPJ-RQJHMYQMSA-N
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Description

2-Hexanone, 6-azido-3,5-dimethyl-, (3S,5R)- is a chemical compound with the molecular formula C8H15N3O It is a derivative of hexanone, featuring azido and dimethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexanone, 6-azido-3,5-dimethyl-, (3S,5R)- typically involves the introduction of the azido group into the hexanone structure. One common method is the nucleophilic substitution reaction where a suitable leaving group in the hexanone precursor is replaced by an azide ion. This can be achieved using sodium azide (NaN3) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Hexanone, 6-azido-3,5-dimethyl-, (3S,5R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3), polar aprotic solvents (DMSO, CH3CN).

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (H2, Pd/C).

    Cycloaddition: Alkynes, copper(I) catalysts for click chemistry.

Major Products Formed

    Nucleophilic Substitution: Alkyl azides.

    Reduction: Primary amines.

    Cycloaddition: Triazoles.

Scientific Research Applications

2-Hexanone, 6-azido-3,5-dimethyl-, (3S,5R)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hexanone, 6-azido-3,5-dimethyl-, (3S,5R)- largely depends on the specific reaction it undergoes. For example:

    Nucleophilic Substitution: The azido group acts as a nucleophile, attacking electrophilic centers in other molecules.

    Reduction: The azido group is reduced to an amine, releasing nitrogen gas (N2) in the process.

    Cycloaddition: The azido group participates in cycloaddition reactions, forming stable triazole rings.

Comparison with Similar Compounds

2-Hexanone, 6-azido-3,5-dimethyl-, (3S,5R)- can be compared with other azido compounds such as:

    2-Hexanone, 6-azido-3,5-dimethyl-, (3R,5S)-: A stereoisomer with different spatial arrangement of atoms.

    Azidomethyl ketones: Compounds with similar azido functional groups but different carbon skeletons.

    Alkyl azides: Compounds with azido groups attached to various alkyl chains.

Properties

CAS No.

896729-89-8

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

(3S,5R)-6-azido-3,5-dimethylhexan-2-one

InChI

InChI=1S/C8H15N3O/c1-6(5-10-11-9)4-7(2)8(3)12/h6-7H,4-5H2,1-3H3/t6-,7+/m1/s1

InChI Key

NRGLHHURAGNVPJ-RQJHMYQMSA-N

Isomeric SMILES

C[C@H](C[C@H](C)C(=O)C)CN=[N+]=[N-]

Canonical SMILES

CC(CC(C)C(=O)C)CN=[N+]=[N-]

Origin of Product

United States

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